Gentamycin Sulfate EP Impurity C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

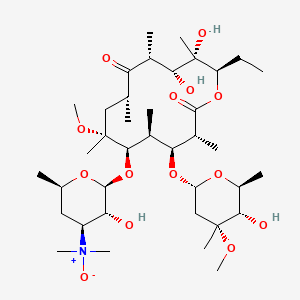

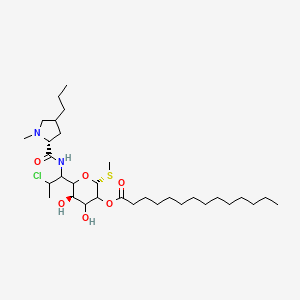

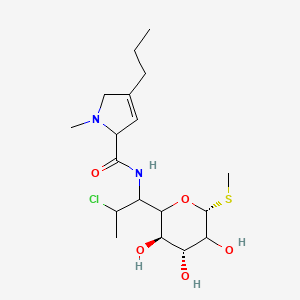

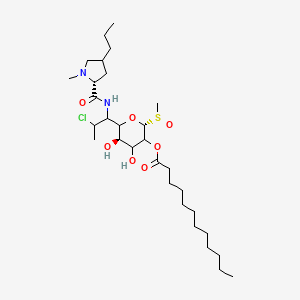

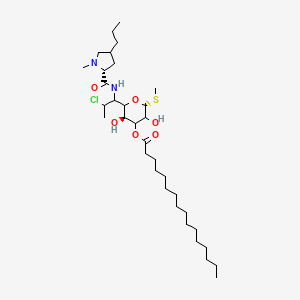

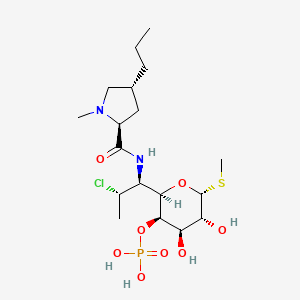

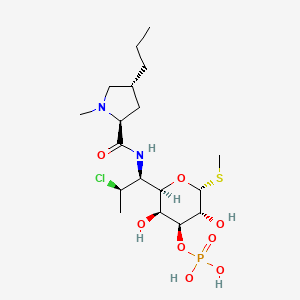

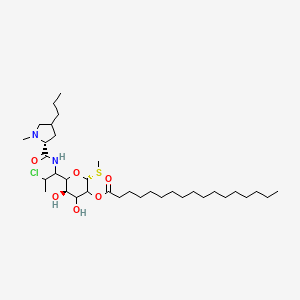

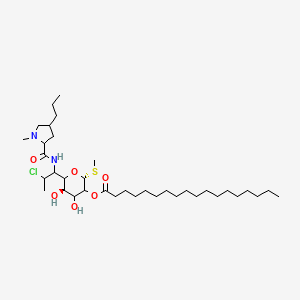

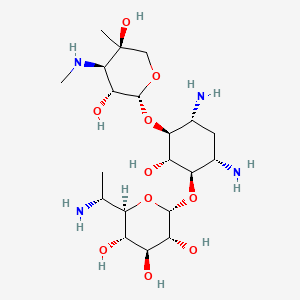

Gentamycin Sulfate EP Impurity C, also known as Gentamicin B1, is a compound with the molecular formula C20H40N4O10 and a molecular weight of 496.6 . It is a component of the Gentamicin complex, a group of related compounds produced by fermentation .

Molecular Structure Analysis

The molecular structure of Gentamycin Sulfate EP Impurity C is complex, with multiple chiral centers . The structure includes multiple hydroxyl, amino, and ether groups, contributing to its solubility and reactivity .Scientific Research Applications

Gentamicin B1, known for its complex chemical structure and various names, has a broad spectrum of applications in scientific research. Here is a comprehensive analysis focusing on six distinct applications:

Antifungal Activity in Agriculture

Gentamicin B1 exhibits potent antifungal properties against systemic plant mycoses . It’s particularly effective against soil dermatophytes and plant pathogenic fungi, making it a valuable agent in agricultural disease management.

Medical Research: Antimicrobial Efficacy

In medical research, Gentamicin B1’s antimicrobial efficacy is being explored for its potential to combat pulmonary diseases like fusariosis and aspergillosis . Its synergistic effects with other antifungal agents, such as amphotericin B, are under investigation for clinical applications.

Pharmacological Applications: Nonsense Mutation Suppression

Gentamicin B1 has shown promise in pharmacology for its ability to suppress nonsense mutations—a type of genetic mutation that can lead to disease . This application could be revolutionary in treating genetic disorders.

Biotechnological Role: Protein Synthesis

In biotechnology , Gentamicin B1 is studied for its role in protein synthesis. It can induce readthrough of premature termination codons, allowing for the production of full-length proteins, which is crucial in the study of rare genetic disorders .

Environmental Impact: Antibiotic Resistance

Environmental studies have focused on Gentamicin B1’s impact on antibiotic resistance . Sub-inhibitory concentrations of the compound in the environment can select for antibiotic-resistant bacteria, which is a significant concern for public health .

Industrial Uses: Antibiotic Formulations

Industrially, Gentamicin B1 is part of the broader gentamicin complex used in various antibiotic formulations . Its minor component status does not diminish its importance in the production of these life-saving drugs .

Mechanism of Action

Target of Action

Gentamicin B1, a minor component of the gentamicin complex, is an aminoglycoside antibiotic that primarily targets bacterial ribosomes . It is effective against both gram-positive and gram-negative organisms, particularly useful for the treatment of severe gram-negative infections .

Mode of Action

Gentamicin B1 operates by binding irreversibly to the bacterial ribosome’s 30S subunit . This binding disrupts the ability of the bacteria to synthesize proteins, leading to bacterial death . It’s also found to induce readthrough of premature termination codons (PTCs), enabling the synthesis of full-length proteins .

Biochemical Pathways

Gentamicin B1 affects the protein biosynthesis pathway in bacteria. By binding to the 30S subunit of the bacterial ribosome, it inhibits protein synthesis, leading to bacterial death . In addition, it has been found to have PTC readthrough activity, affecting the translational machinery and enabling the synthesis of full-length proteins in cases of nonsense mutations .

Pharmacokinetics

The pharmacokinetics of gentamicin B1 is similar to that of other aminoglycosides. It is poorly absorbed orally, so it is often administered intravenously . It is primarily excreted unchanged by the kidneys, and its half-life is about 2 hours . The optimal starting dose of gentamicin is 7 mg/kg based on total body weight .

Result of Action

The primary result of gentamicin B1’s action is the death of the bacteria it targets. By inhibiting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to their death . Additionally, in cases of nonsense mutations, gentamicin B1 can enable the synthesis of full-length, functional proteins, potentially ameliorating the effects of these mutations .

Action Environment

The action of gentamicin B1 can be influenced by various environmental factors. For instance, the presence of other antibiotics such as beta-lactams can enhance its activity due to a synergistic effect . Furthermore, the production of gentamicin B1 can be influenced by the growth medium used for the producing bacteria, with certain sugars and oils found to increase production . Lastly, sub-inhibitory concentrations of gentamicin B1 can induce resistance mechanisms in bacteria .

Safety and Hazards

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCLPPNEPBAKRL-FGMXNJDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36889-16-4 |

Source

|

| Record name | Gentamicin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)